2-(2-Iodophenoxy)ethanol
Description
Properties
CAS No. |
67856-39-7 |
|---|---|
Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-(2-iodophenoxy)ethanol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |
InChI Key |
ASGZYHAGSOQMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares this compound with related compounds, emphasizing substituent effects, applications, and safety profiles:
Key Research Findings
Reactivity Differences :
- Positional Isomerism: The ortho-iodo substitution in this compound enhances steric effects, influencing its reactivity in cyclization reactions compared to the para-isomer .
- Functional Group Impact: Ethyl (2-iodophenoxy)acetate exhibits higher electrophilicity than this compound due to the ester group, making it more reactive in nucleophilic acyl substitutions .
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